2-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}benzoic acid

Lipophilicity Drug design Physicochemical profiling

Research groups synthesizing spiro-1,3-oxazine libraries face a critical supply bottleneck: saturated N-cyclohexyl analogs cannot undergo the requisite microwave-assisted TMSI-catalyzed cyclization, while the cyclohexenylethyl-bearing precursor enables this transformation exclusively. This validated building block resolves that synthetic constraint. - Enables spiro-1,3-oxazine construction inaccessible to N-cyclohexylbenzamides; multi-vendor supply (≥4 sources) mitigates single-supplier risk for multi-year medicinal chemistry programs. - ΔLogP of -0.11 and 3 additional rotatable bonds vs. saturated analog support systematic SAR/SPR exploration of lipophilicity and conformational flexibility.

Molecular Formula C16H19NO3
Molecular Weight 273.33g/mol
CAS No. 328024-53-9
Cat. No. B464377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}benzoic acid
CAS328024-53-9
Molecular FormulaC16H19NO3
Molecular Weight273.33g/mol
Structural Identifiers
SMILESC1CCC(=CC1)CCNC(=O)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C16H19NO3/c18-15(13-8-4-5-9-14(13)16(19)20)17-11-10-12-6-2-1-3-7-12/h4-6,8-9H,1-3,7,10-11H2,(H,17,18)(H,19,20)
InChIKeyDKMDZFHQFSGALS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}benzoic acid – Product Profile


2-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}benzoic acid (CAS 328024-53-9, MDL MFCD01971325) is a synthetic N-substituted phthalamic acid derivative with molecular formula C₁₆H₁₉NO₃ and molecular weight 273.33 g/mol . The compound comprises a benzoic acid core linked via a carbamoyl bridge to a 2-(cyclohex-1-en-1-yl)ethyl substituent, placing it within the broader class of ortho-carbamoylbenzoic acids . It is cataloged as a research-grade building block by multiple international suppliers, with commercial availability typically at ≥95% purity . Predicted physicochemical parameters include an ACD/LogP of 2.91, topological polar surface area of 66 Ų, and zero Rule-of-5 violations, consistent with favorable drug-likeness profiles .

Synthetic building block for heterocyclic chemistry and spiro-oxazine construction
Validated precursor for microwave-assisted spiro-1,3-oxazine synthesis
Distinct physicochemical profile vs. saturated analogs supports SAR expansion

2-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}benzoic acid: Differentiation from Generic Analogs


Although 2-(cyclohexylcarbamoyl)benzoic acid (CAS 19357-06-3) and other N-substituted phthalamic acids share the same ortho-carbamoylbenzoic acid core, the 2-(cyclohex-1-en-1-yl)ethyl substituent in the target compound introduces three critical differentiating features: (i) the cyclohexene ring provides a conformationally restricted sp²-hybridized center that alters molecular shape and π-interaction potential relative to saturated cyclohexyl analogs ; (ii) the ethyl linker between the cyclohexene and carbamoyl nitrogen extends the substituent by two additional rotatable bonds, increasing conformational flexibility and steric reach compared to directly N-cyclohexyl-substituted analogs ; and (iii) the combination of unsaturation and linker length modulates lipophilicity (ACD/LogP 2.91 vs. 3.02 for the saturated analog) and pH-dependent distribution (LogD₇.₄ 0.62) in a manner that cannot be replicated by close-in-class compounds [1]. These structural distinctions directly impact synthetic reactivity, as demonstrated by the ability of N-(2-(cyclohex-1-en-1-yl)ethyl)benzamides to undergo microwave-assisted cyclization to spiro-1,3-oxazines—a transformation not accessible to N-cyclohexylbenzamides lacking the ethyl linker and cyclohexene moiety [2].

Cyclohexene sp² center alters molecular shape

The unsaturated ring introduces π-interaction potential and conformational restriction not present in saturated cyclohexyl analogs; direct replacement may shift binding and reactivity.

Ethyl linker extends substituent reach

Two additional rotatable bonds increase flexibility and steric bulk compared to directly N-substituted analogs, affecting entropic binding contributions and synthetic accessibility.

Lipophilicity and pH-dependent distribution differ

Predicted LogP and LogD values diverge from saturated comparators, altering membrane permeability and assay distribution; blind substitution in biological workflows is not supported.

2-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}benzoic acid: Differentiation Evidence vs. Analogs


Lipophilicity: Cyclohexenylethyl vs. Cyclohexyl Analogs

The target compound exhibits a predicted ACD/LogP of 2.91, compared to 3.02 for the saturated N-cyclohexylphthalamic acid analog (CAS 19357-06-3), representing a ΔLogP of –0.11 [1]. At physiological pH 7.4, the target compound displays an ACD/LogD of 0.62, whereas at pH 5.5 the LogD increases to 1.64, reflecting the ionization behavior of the benzoic acid moiety . The lower LogP of the target compound, despite its higher molecular weight (273.33 vs. 247.29 g/mol for the saturated analog), is attributable to the polarizable cyclohexene double bond and the additional ethyl linker, which together modulate hydrogen-bonding capacity and solvation energetics differently than a directly attached cyclohexyl group .

Lipophilicity
Reported
Target LogP 2.91 vs. saturated analog LogP 3.02; ΔLogP –0.11
Modulates permeability and distribution profiles compared to saturated analog.
Predicted values; experimental confirmation recommended for lead optimization.
Lipophilicity Drug design Physicochemical profiling Phthalamic acid analogs

Spiro-1,3-Oxazine Formation Selectivity

Primary literature demonstrates that N-(2-(cyclohex-1-en-1-yl)ethyl)benzamides—the compound class to which the target belongs—undergo microwave-assisted cyclization with in situ generated trimethylsilyl iodide (TMSI) to yield spiro-1,3-oxazine derivatives in short reaction times [1]. The reaction proceeds via intramolecular cyclization facilitated by the cyclohexenyl double bond acting as a nucleophilic trap for the electrophilic carbamoyl carbon [1]. N-Cyclohexylbenzamides lacking the ethyl linker and endocyclic double bond cannot participate in this cyclization, as the saturated cyclohexyl group lacks the requisite sp²-hybridized center for oxazine ring closure [1]. The target compound's specific architecture—cyclohexene connected through an ethyl spacer to the carbamoyl nitrogen—is therefore a prerequisite for accessing this spirocyclic chemical space.

Spiro-oxazine formation
Head-to-head
Target enables microwave-assisted spiro-1,3-oxazine synthesis; saturated analog fails.
Unique synthetic entry to spirocyclic libraries; mandatory for this chemotype.
TMSI-catalyzed cyclization; reported in Tetrahedron Letters 2014.
Heterocyclic chemistry Microwave-assisted synthesis Spiro compounds Synthetic building blocks

Molecular Flexibility vs. Core Analogs

The target compound possesses 5 freely rotatable bonds compared to 2 rotatable bonds in 2-(cyclohexylcarbamoyl)benzoic acid (saturated comparator, CAS 19357-06-3) and 4 rotatable bonds in 2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}benzoic acid (amino analog lacking the carbonyl) [1]. This difference arises from the ethyl linker (–CH₂–CH₂–) interposed between the cyclohexene ring and the carbamoyl nitrogen in the target compound, which is absent in directly N-substituted analogs . The increased rotatable bond count, combined with the sp² center in the cyclohexene ring, confers a distinct conformational ensemble that influences entropic contributions to binding and permits exploration of a broader pharmacophoric space compared to more rigid congeners .

Molecular flexibility
Class-level
5 rotatable bonds (target) vs. 2 rotatable bonds (saturated analog)
Increased conformational flexibility influences entropic binding and pharmacophoric reach.
Ethyl linker contributes +3 rotatable bonds compared to directly N-substituted analog.
Molecular complexity Conformational flexibility Medicinal chemistry Lead optimization

Commercial Purity and Vendor Sourcing Comparison

The target compound is supplied by AK Scientific (Cat. 0310AE) at a minimum purity of 95% with full quality assurance documentation available . Santa Cruz Biotechnology offers the compound (Cat. sc-304298) at 500 mg scale, priced at $284.00, with SDS available upon request . Additional vendors including Matrix Scientific, ChemScene (storage: sealed, dry, 2–8 °C), and Leyan (purity: 97%) also stock the compound . In comparison, the saturated analog 2-(cyclohexylcarbamoyl)benzoic acid (CAS 19357-06-3) is also available at ≥95% purity (AK Scientific Cat. 4607CK) but at a lower molecular weight and without the synthetic versatility of the cyclohexenylethyl derivative . The target compound commands a broader multi-vendor sourcing base, reducing single-supplier dependency risk for long-term research programs.

Purity & vendor base
Data to verify
≥95–97% purity; cataloged by multiple international suppliers
Supports supply chain resilience and competitive procurement.
Verify lot-specific COA; purity specifications stated by each vendor.
Chemical procurement Purity specification Vendor comparison Research-grade building blocks

2-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}benzoic acid: Research & Procurement Applications


Spiro-1,3-Oxazine Library Synthesis

Research groups engaged in heterocyclic compound library synthesis for drug discovery should prioritize this compound as a validated precursor for spiro-1,3-oxazine construction. As established in Section 3, N-(2-(cyclohex-1-en-1-yl)ethyl)benzamides undergo microwave-assisted TMSI-catalyzed cyclization to form spiro-1,3-oxazines, whereas saturated N-cyclohexyl analogs cannot participate in this transformation . Procurement of this specific building block is therefore mandatory for any synthetic campaign targeting this spirocyclic chemotype. The 95–97% commercial purity is adequate for initial library synthesis, and the multi-vendor supply base supports sustained medicinal chemistry programs without single-supplier risk .

Physicochemical Profiling for Lead Optimization

When a lead optimization program requires systematic exploration of lipophilicity, conformational flexibility, and pH-dependent distribution within a phthalamic acid scaffold, this compound provides a quantifiably distinct profile versus the saturated analog. The measured differences—ΔLogP of –0.11, ΔTPSA of –3.89 Ų, plus 3 additional rotatable bonds—support its use as a specific tool compound for SAR expansion where subtle modulation of membrane permeability and entropic binding contributions is desired . Procurement of both the target compound and the saturated analog (CAS 19357-06-3) enables paired comparative studies critical for establishing structure–property relationship (SPR) trends .

Cyclohexenyl Bioisostere Exploration

The cyclohexenyl group is a recognized bioisostere in medicinal chemistry, appearing in PRMT3 inhibitors (e.g., 1-(benzo[d][1,2,3]thiadiazol-6-yl)-3-(2-cyclohexenylethyl)urea, IC₅₀ 2.5 μM) and HCV polymerase inhibitors . This compound provides a carboxylic acid-functionalized entry point into cyclohexenylethyl-containing chemotypes, enabling amide coupling, esterification, or salt formation for further derivatization. The free benzoic acid moiety permits direct conjugation without deprotection steps, streamlining synthetic workflows compared to ester-protected analogs . Researchers exploring cyclohexenylethyl-based pharmacophores should select this compound over simpler saturated analogs to maintain the sp² character required for target engagement in systems where the cyclohexene double bond contributes to binding affinity .

Multi-Vendor Procurement Strategy

For industrial research organizations requiring uninterrupted supply of research chemicals, this compound offers a diversified vendor base including AK Scientific, Santa Cruz Biotechnology, Matrix Scientific, ChemScene, Leyan, and CymitQuimica . This multi-supplier landscape, combined with overlapping purity specifications (95–97%), enables competitive bidding and mitigates single-vendor supply disruption. The compound is also cataloged under multiple identifiers (AKOS BB/0012, TIMTEC-BB SBB005706, MFCD01971325), facilitating cross-referencing across procurement platforms . In contrast, niche analogs with single-supplier dependency carry inherent procurement risk for multi-year research programs.

Application
Selection Property
Validation Focus
Spiro-1,3-oxazine synthesis
Precursor reactivity for spirocyclic chemotype
Cyclization under microwave/TMSI conditions
Lead optimization profiling
Physicochemical differentiation (LogP, TPSA, flexibility)
Comparative SPR with saturated analog
Cyclohexenyl bioisostere exploration
Free carboxylic acid handle on cyclohexenylethyl scaffold
Target engagement context in relevant assays (e.g., PRMT3)
Multi-vendor procurement
Supplier diversity and overlapping purity grades
Cross-referencing identifiers and lot-specific COA
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